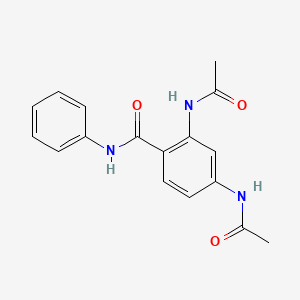
2,4-bis(acetylamino)-N-phenylbenzamide
Descripción general
Descripción
2,4-bis(acetylamino)-N-phenylbenzamide, commonly known as BPB, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BPB is a derivative of benzamide and has a molecular formula of C20H18N2O3.
Aplicaciones Científicas De Investigación
BPB has been extensively studied for its potential applications in various scientific fields. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. BPB has also been shown to have antibacterial and antifungal properties. In addition, BPB has been studied for its potential use as a fluorescent probe for the detection of amyloid fibrils.
Mecanismo De Acción
BPB inhibits the activity of enzymes by binding to their active sites. It has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. BPB has also been shown to inhibit the activity of various kinases, including protein kinase C and casein kinase II. The mechanism of action of BPB as a fluorescent probe for the detection of amyloid fibrils is based on its ability to bind to the β-sheet structure of amyloid fibrils.
Biochemical and Physiological Effects:
BPB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. BPB has also been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cell lines. In addition, BPB has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPB has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized from ethanol. BPB has also been extensively studied, and its mechanism of action is well understood. However, BPB also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, BPB has been shown to have some cytotoxicity, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for research on BPB. One area of research is the development of new synthesis methods for BPB that improve its yield and purity. Another area of research is the development of new applications for BPB, such as its use as a fluorescent probe for the detection of other protein aggregates. In addition, further studies are needed to determine the potential side effects of BPB and its cytotoxicity in different cell types.
Propiedades
IUPAC Name |
2,4-diacetamido-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11(21)18-14-8-9-15(16(10-14)19-12(2)22)17(23)20-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,21)(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGJPLRMDMELPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5181359 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B3743909.png)
![5-[4-(dimethylamino)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B3743910.png)
![2,2'-[(3-nitrophenyl)methylene]bis(1H-indene-1,3(2H)-dione)](/img/structure/B3743918.png)
![2-isopropyl-1,3-bis[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B3743926.png)
![2-chloro-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B3743940.png)
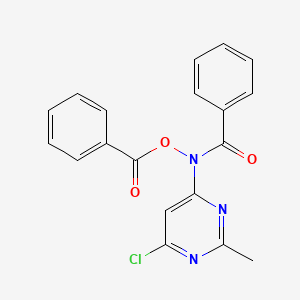
![1-[3,4,4-trichloro-1-(4-morpholinyl)-2-nitro-1,3-butadien-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B3743952.png)
![4-(4-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3743962.png)
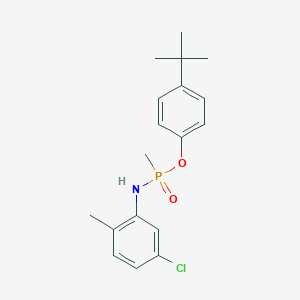
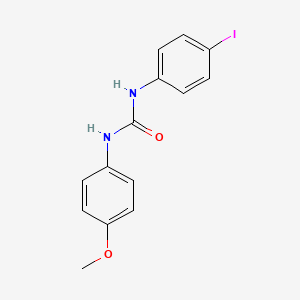
![4,4'-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}](/img/structure/B3743975.png)
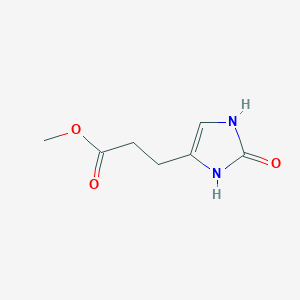
![ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B3743990.png)
![2-[3,5-bis(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3744007.png)